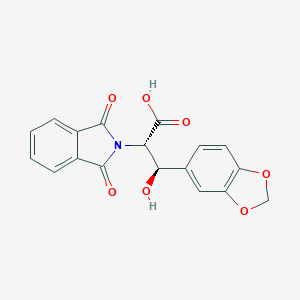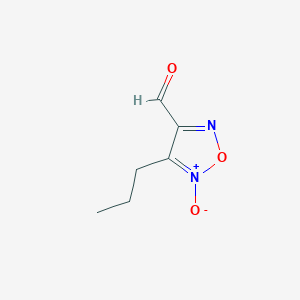
3-Propyl-4-furoxancarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyl-4-furoxancarbaldehyde, also known as PFA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PFA belongs to the class of furoxans, which are organic compounds that contain a furan ring and a nitric oxide group.
Mécanisme D'action
The mechanism of action of 3-Propyl-4-furoxancarbaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Propyl-4-furoxancarbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-Propyl-4-furoxancarbaldehyde has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense mechanisms in the body.
Effets Biochimiques Et Physiologiques
3-Propyl-4-furoxancarbaldehyde has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Propyl-4-furoxancarbaldehyde has also been shown to increase the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 3-Propyl-4-furoxancarbaldehyde has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Propyl-4-furoxancarbaldehyde in lab experiments is its high potency and selectivity. 3-Propyl-4-furoxancarbaldehyde has been shown to exhibit potent pharmacological activity at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using 3-Propyl-4-furoxancarbaldehyde is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-Propyl-4-furoxancarbaldehyde. One of the areas of interest is the development of 3-Propyl-4-furoxancarbaldehyde-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the synergistic effects of 3-Propyl-4-furoxancarbaldehyde with other drugs or natural compounds. Additionally, the development of novel synthesis methods for 3-Propyl-4-furoxancarbaldehyde could lead to improved yields and reduced costs of production.
Méthodes De Synthèse
3-Propyl-4-furoxancarbaldehyde can be synthesized by the reaction of 3-propylfuran-2-carboxylic acid with nitrous acid. The reaction proceeds through the formation of an intermediate nitroso compound, which then undergoes a rearrangement to form 3-Propyl-4-furoxancarbaldehyde. The yield of 3-Propyl-4-furoxancarbaldehyde can be improved by optimizing the reaction conditions such as temperature, pH, and concentration.
Applications De Recherche Scientifique
3-Propyl-4-furoxancarbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities such as anti-inflammatory, antioxidant, and anticancer. 3-Propyl-4-furoxancarbaldehyde has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
143423-06-7 |
|---|---|
Nom du produit |
3-Propyl-4-furoxancarbaldehyde |
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-6-5(4-9)7-11-8(6)10/h4H,2-3H2,1H3 |
Clé InChI |
LKWVGQSZDFCZFZ-UHFFFAOYSA-N |
SMILES |
CCCC1=[N+](ON=C1C=O)[O-] |
SMILES canonique |
CCCC1=[N+](ON=C1C=O)[O-] |
Synonymes |
1,2,5-Oxadiazole-3-carboxaldehyde, 4-propyl-, 5-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




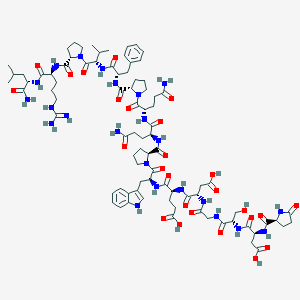

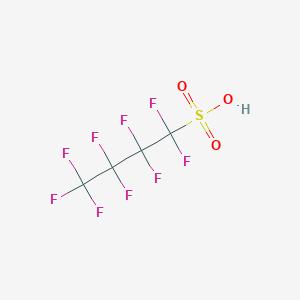
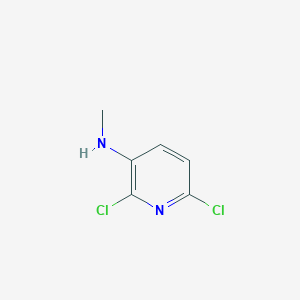
![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
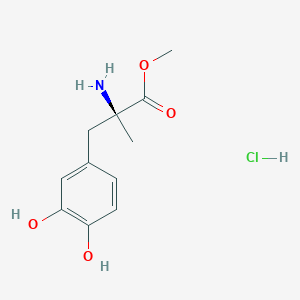
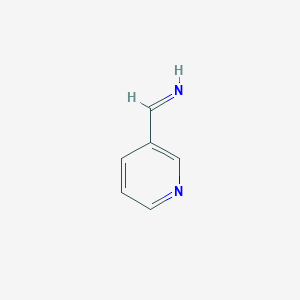
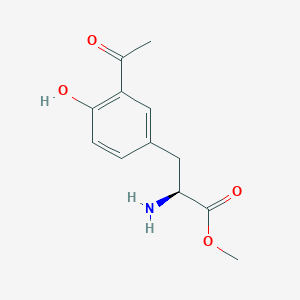
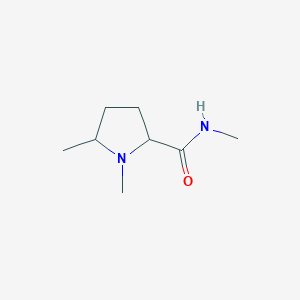
![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)
![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)
![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)
